6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C9H9FN2O and a molecular weight of 180.18 g/mol. This compound is characterized by the presence of an amino group (-NH2), a fluorine atom, and a tetrahydroquinoline core structure. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes, disrupting their function.
Mode of Action
Result of Action
Similar compounds have been known to disrupt biological pathways in pests.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one . For instance, the compound’s degradation patterns can serve as a model for understanding how similar compounds behave in the environment.
Biochemical Analysis
Biochemical Properties
The compound 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one contains an amino group, a fluorine atom, and a tetrahydroquinoline ring . The amino group is a reactive moiety, giving the compound good nucleophilicity . This property makes it a useful intermediate in many organic syntheses, where it can react with various electrophilic reagents to form organic molecules .
Cellular Effects
. It has been widely used in the treatment of various diseases, such as viral infections, neurological disorders, and cardiovascular diseases .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Its structure allows it to bind to active sites of enzymes, providing insights into enzyme function and aiding in the development of enzyme inhibitors .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions starting from simple precursors. One common method is the cyclization of an appropriate amino-substituted aniline derivative followed by fluorination. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions helps in scaling up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its structural features allow it to be modified to enhance its pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one
6-Amino-1,2,3,4-tetrahydroquinolin-2-one
7-Fluoro-1,2,3,4-tetrahydroquinolin-2-one
Uniqueness: 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one stands out due to the presence of both an amino group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various fields, from scientific research to industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
6-amino-7-fluoro-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-6-4-8-5(3-7(6)11)1-2-9(13)12-8/h3-4H,1-2,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMNWHDIBDUYRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155000-06-8 | |
Record name | 6-amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.